molecular formula C6H3Cl2NO B1278443 6-chloropyridine-2-carbonyl Chloride CAS No. 80099-98-5

6-chloropyridine-2-carbonyl Chloride

Cat. No. B1278443
CAS RN: 80099-98-5
M. Wt: 176 g/mol
InChI Key: INDXGKMKACLIJS-UHFFFAOYSA-N
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Description

6-Chloropyridine-2-carbonyl chloride is a chemical compound that is related to various chlorinated pyridine derivatives. These derivatives are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials for advanced applications. The chloropyridine moiety is a common structural feature in many biologically active compounds, and the presence of chlorine atoms can significantly influence their chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of chlorinated pyridine derivatives can be achieved through various methods. For instance, the unusual C-6 lithiation of 2-chloropyridine mediated by a superbase, as described in one study, provides a new access to 6-functional-2-chloropyridines and chloro-bis-heterocycles . This method demonstrates the potential for regioselective functionalization of the pyridine ring, which is crucial for the synthesis of 6-chloropyridine-2-carbonyl chloride and related compounds. Additionally, the one-pot template reaction involving cobalt chloride is another example of synthesizing pyridylcobalt chlorides, which could be related to the synthesis of 6-chloropyridine-2-carbonyl chloride derivatives .

Molecular Structure Analysis

The molecular structure of chlorinated pyridines can be characterized using various spectroscopic techniques. For example, the molecular structure of a related compound, methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate, was determined using X-ray crystallography . Such structural analyses are essential for understanding the geometry and electronic distribution within the molecule, which in turn affects its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Chlorinated pyridines can undergo a variety of chemical reactions. The presence of a carbonyl group adjacent to the pyridine ring, as in 6-chloropyridine-2-carbonyl chloride, can lead to reactions with nucleophiles or facilitate the formation of heterocyclic compounds through cyclization reactions. The study of the photocatalytic degradation of 3,5,6-trichloro-2-pyridinol, a related degradation product of chlorpyrifos, provides insights into the potential chemical transformations that chlorinated pyridines can undergo under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated pyridines are influenced by the presence of chlorine atoms and other functional groups

Scientific Research Applications

Organopalladium(II) Complexes

6-Chloropyridine-2-carbonyl chloride has been utilized in the formation of organopalladium(II) complexes. These complexes exhibit stability and their chloride ligand can be readily replaced by other halides and pseudohalides. Such organopalladium(II) complexes have been characterized using various analytical techniques and found to catalyze the cross-coupling reaction between 2,6-dichloropyridine and methylmagnesium bromide, selectively producing 2-methyl-6-chloropyridine. This indicates their potential utility in organic synthesis and catalysis (Isobe et al., 1986).

Synthesis of Novel Heterocyclic Compounds

The compound plays a critical role in the synthesis of novel heterocyclic compounds. For example, it has been involved in the synthesis of 5,7‐dihydro‐5‐oxopyrido[3′,2′:5,6]pyrimido[1,2‐a]benzimidazoles. These newly formed compounds have been structurally confirmed by their ir and 1H NMR spectra, showcasing the compound's importance in the development of new molecules with potential applications in pharmaceuticals and materials science (Caroti et al., 1986).

Photocatalytic Studies

In photocatalytic research, 6-chloropyridine-2-carbonyl chloride derivatives have been used to study their photolytic degradation. For instance, 3,5,6-trichloro-2-pyridinol, a degradation product of chlorpyrifos, has been examined under photocatalytic conditions, revealing insights into its degradation mechanism and potential applications in environmental remediation and pollution control (Žabar et al., 2016).

Fungicidal Activity

The role of 6-chloropyridine-2-carbonyl chloride in the synthesis of fungicidal compounds has been explored. Derivatives of this compound have shown inhibitory effects against various strains, highlighting its significance in the development of new fungicides and agricultural chemicals (Xiao-lin, 2013).

Catalytic Applications

Its derivatives have found applications in catalysis. For instance, nickel-catalyzed cross-electrophile coupling of aryl chlorides with primary alkyl chlorides using derivatives of 6-chloropyridine-2-carbonyl chloride has been reported. This showcases the compound's utility in facilitating complex chemical reactions that are crucial in pharmaceuticals and fine chemical synthesis (Kim et al., 2020).

properties

IUPAC Name

6-chloropyridine-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO/c7-5-3-1-2-4(9-5)6(8)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDXGKMKACLIJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00449177
Record name 6-chloropyridine-2-carbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloropyridine-2-carbonyl Chloride

CAS RN

80099-98-5
Record name 6-Chloro-2-pyridinecarbonyl chloride
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 6-chloropyridine-2-carbonyl Chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloropyridine-2-carbonyl chloride
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Synthesis routes and methods

Procedure details

A mixture of 40 g 6-chloro-2-pyridinecarboxilic acid and 150 ml SOCl2 is refluxed 4 hrs. After removing excess SOCl2 there is obtained 44 g 6-chloro-2-pyridinecarboxylic acid chloride, m.p. 76° C.
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Rádl, P Hezký, J Proška, L Hejnová… - Archiv der Pharmazie …, 2000 - Wiley Online Library
… A solution of 6-chloropyridine-2-carbonyl chloride (1.76 g, 10 mmol) in DMF (10 mL) was added to a stirred solution of 1-methylpiperazine (2.50 g, 25 mmol) in DMF (20 mL) and the …
Number of citations: 6 onlinelibrary.wiley.com
WC Kim, JA Kang, M Park, PH Jeong… - Journal of Medicinal …, 2021 - ACS Publications
Core assembly modulators of viral capsid proteins have been developed as an effective treatment of chronic hepatitis B virus (HBV) infection. In this study, we synthesized novel potent …
Number of citations: 7 pubs.acs.org

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